Product packaging for 2-Butylpyrazolo[1,5-a]pyridine(Cat. No.:CAS No. 76943-48-1)

2-Butylpyrazolo[1,5-a]pyridine

Cat. No.: B3357992
CAS No.: 76943-48-1
M. Wt: 174.24 g/mol
InChI Key: QCLBIZFKPWEZFW-UHFFFAOYSA-N
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Description

2-Butylpyrazolo[1,5-a]pyridine is a chemical compound based on the privileged pyrazolo[1,5-a]pyridine heterocyclic scaffold, recognized for its significant value in medicinal chemistry and drug discovery. This structural motif is a known pharmacophore in the development of therapeutic agents, serving as a key building block for inhibitors targeting various kinases and receptors . For instance, pyrazolo[1,5-a]pyridine-based molecules have been extensively investigated as potent and sometimes isoform-selective inhibitors of Phosphoinositide 3-Kinases (PI3Ks), a family of enzymes critically involved in cell growth and survival pathways . The core structure also serves as a metabolically stable isostere for other nitrogen-containing heterocycles like indole, which can enhance the drug-like properties of potential candidates . Beyond therapeutics, the pyrazolo[1,5-a]pyridine core has been engineered into novel fluorophores for sensing applications, demonstrating properties such as high fluorescence quantum yield and fast response times, which are useful for monitoring intracellular pH in biological systems . The specific 2-butyl substituent on this derivative can influence the compound's lipophilicity, electronic distribution, and overall steric profile, making it a versatile intermediate for further synthetic exploration and optimization in various research programs. This product is intended for research applications and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2 B3357992 2-Butylpyrazolo[1,5-a]pyridine CAS No. 76943-48-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-3-6-10-9-11-7-4-5-8-13(11)12-10/h4-5,7-9H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLBIZFKPWEZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN2C=CC=CC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506307
Record name 2-Butylpyrazolo[1,5-a]pyridine
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Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76943-48-1
Record name 2-Butylpyrazolo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76943-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butylpyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Butylpyrazolo 1,5 a Pyridine and Derivatives

Precursor Synthesis and Cyclization Strategies for Pyrazolo[1,5-a]pyridine (B1195680) Ring Formation

The construction of the fundamental pyrazolo[1,5-a]pyridine ring system is the initial and crucial step in the synthesis of its 2-butyl derivative. This is typically achieved through various cyclization strategies involving precursor molecules.

Classical Heterocyclic Annulation Reactions

Traditional methods for forming the pyrazolo[1,5-a]pyridine core often rely on the cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds. semanticscholar.orgrsc.org This approach is widely used due to its efficiency in building the fused bicyclic system. nih.gov The reaction of 3-aminopyrazoles with reagents like β-dicarbonyl compounds, β-enaminones, or α,β-unsaturated carbonyl compounds under acidic or basic conditions leads to the formation of the pyrimidine (B1678525) ring fused to the pyrazole (B372694). rsc.orgnih.gov

Another classical approach involves the [3+2] cycloaddition of N-aminopyridinium ylides with α,β-unsaturated carbonyl compounds or electron-deficient alkenes. organic-chemistry.org This method can be performed under metal-free conditions at room temperature. organic-chemistry.org For instance, the reaction between N-aminopyridines and α,β-unsaturated compounds like phenylvinylketone or chalcone, mediated by TEMPO, results in multisubstituted pyrazolo[1,5-a]pyridines. Furthermore, a cross-dehydrogenative coupling (CDC) reaction between N-amino-2-iminopyridine derivatives and β-ketoesters or β-diketones, promoted by acetic acid and molecular oxygen, provides an efficient route to substituted pyrazolo[1,5-a]pyridines with high atom economy. nih.govacs.org

Approaches Utilizing α-Diazocarbonyl Compounds and Pyridines

The reaction of α-diazocarbonyl compounds with pyridines is another strategy to form the pyrazolo[1,5-a]pyridine scaffold. This method involves the generation of a pyridinium (B92312) ylide intermediate from the reaction of a pyridine (B92270) with a carbene derived from the α-diazocarbonyl compound. This intermediate then undergoes an intramolecular cyclization to form the fused heterocyclic system. This approach has been noted in the broader context of modern organic synthesis with α-diazocarbonyl compounds.

Modern Catalytic Approaches in 2-Butylpyrazolo[1,5-a]pyridine Synthesis

Modern synthetic methods have increasingly focused on the use of transition metal catalysis to achieve more efficient and selective syntheses of substituted pyrazolo[1,5-a]pyridines.

Palladium-Catalyzed Cross-Coupling Reactions for Substituted Pyrazolo[1,5-a]pyridines

Palladium-catalyzed reactions are at the forefront of modern synthetic strategies for functionalizing the pyrazolo[1,5-a]pyridine core. nih.govnih.govacs.org These methods allow for the direct introduction of substituents at various positions of the heterocyclic system, offering a high degree of molecular diversity. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of aryl-substituted pyrazolo[1,5-a]pyridines. thieme-connect.comthieme-connect.com This reaction typically involves the coupling of a halogenated or triflated pyrazolo[1,5-a]pyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. thieme-connect.comclockss.org For example, 2-arylpyrazolo[1,5-a]pyridines can be synthesized in good to excellent yields (52-95%) from pyrazolo[1,5-a]pyridine-2-yl triflate and various arylboronic acids. thieme-connect.comthieme-connect.com

A one-pot, sequential Suzuki-Miyaura coupling has also been developed for the synthesis of diarylpyrazolo[3,4-b]pyridines, a related class of compounds, demonstrating the versatility of this methodology. nih.gov This strategy allows for the selective arylation at different positions of the pyrazolopyridine core. nih.gov Additionally, iodinated pyrazolo[1,5-a]pyridines, synthesized via iodine-mediated cyclization of enynylpyrazoles, can be further functionalized using Suzuki-Miyaura coupling to introduce aryl groups. nih.gov

Starting MaterialCoupling PartnerCatalystBaseSolventProductYield (%)Reference
Pyrazolo[1,5-a]pyridine-2-yl triflateArylboronic acidPd(PPh3)4Na2CO3DME/H2O2-Arylpyrazolo[1,5-a]pyridine52-95 thieme-connect.comthieme-connect.com
3-Trifluoromethanesulfonyloxy-4,7-dihydropyrazolo[1,5-a]pyridineArylboronic acidPd(dba)2/XPhosK3PO4Toluene3-Aryl-4,7-dihydropyrazolo[1,5-a]pyridineGood clockss.org
6-Iodopyrazolo[1,5-a]pyridineArylboronic acidNot specifiedNot specifiedNot specified6-Arylpyrazolo[1,5-a]pyridineGood nih.gov

Besides palladium, other transition metals like copper and gold have been employed in the synthesis of pyrazolo[1,5-a]pyridines. Copper-mediated synthesis through oxidative linkage of C-C and N-N bonds has been reported. researchgate.net Gold-catalyzed cyclization of enynylpyrazoles also provides a route to the pyrazolo[1,5-a]pyridine core. nih.gov Furthermore, cascade reactions involving palladium-catalyzed direct alkenylation followed by silver-mediated cyclization of N-iminopyridinium ylides have been developed for the synthesis of 2-substituted pyrazolo[1,5-a]pyridines. nih.govnih.govacs.org These tandem processes are highly efficient, often starting from simple pyridines. nih.govacs.org While some methods are transition-metal-free, the use of metals like rhodium has also been explored in multicomponent reactions to construct the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. mdpi.comtandfonline.com

C-H Activation and Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds has become a powerful tool in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org For the pyrazolo[1,5-a]pyridine scaffold, C-H activation strategies have been pivotal in introducing molecular complexity.

Research has demonstrated that palladium catalysis is effective for the direct arylation of pyrazolo[1,5-a]pyridines. acs.org These reactions can be selectively directed to the C-3 and C-7 positions, which are the most electronically distinct and reactive sites on the heterocyclic core. The regioselectivity of these arylations can be controlled by the choice of additives. For instance, in a palladium-catalyzed reaction with aryl iodides, the use of cesium(I) fluoride (B91410) (CsF) as an additive preferentially yields 3-arylated pyrazolo[1,5-a]pyridines. acs.org Conversely, employing silver(I) carbonate (Ag₂CO₃) as the additive directs the arylation to the C-7 position. acs.org This additive-controlled regioselectivity provides a valuable method for synthesizing specific isomers. acs.org

Further studies have shown that phosphine (B1218219) ligands can also influence the reaction's outcome. The use of 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) was found to be critical for the formation of 7-arylated products in related pyrazolo[1,5-a]pyrimidine systems. acs.org In addition to arylation, cascade reactions involving C-H activation have been developed. A palladium-catalyzed direct alkenylation at the C-H bond adjacent to the pyridinic nitrogen of an N-iminopyridinium ylide, followed by a cyclization triggered by a silver carbonate base, provides a direct route to 2-substituted pyrazolo[1,5-a]pyridines. galchimia.com

The direct oxidative C–H/C–H cross-coupling between pyrazolo[1,5-a]pyridines and other heteroarenes, such as thiophenes, furans, and indoles, has also been achieved using a Pd(OAc)₂ catalyst and a AgOAc oxidant, eliminating the need for directing groups. rsc.org

Table 1: Regioselective C-H Arylation of Pyrazolo[1,5-a]pyridines This table summarizes the influence of additives on the regioselectivity of palladium-catalyzed direct arylation.

Target PositionCatalystAdditiveOutcomeYield RangeReference
C-3Pd(OAc)₂CsF3-Arylpyrazolo[1,5-a]pyridinesModest to Good acs.org
C-7Pd(OAc)₂Ag₂CO₃7-Arylpyrazolo[1,5-a]pyridines44–81% acs.org

Regioselective Synthesis of this compound Isomers

Achieving regioselectivity is a significant challenge in the synthesis of substituted pyrazolo[1,5-a]pyridines. Traditional methods, such as the 1,3-dipolar cycloaddition between an N-aminopyridinium salt and an alkyne, often result in a mixture of regioisomers, particularly when using unsymmetrical starting materials. sci-hub.se This lack of control complicates purification and limits access to specific, desired analogues. sci-hub.se

Modern synthetic methods have emerged to address this challenge. One successful strategy involves a reagent-controlled cleavage of a 2-(2-pyridyl)azirine intermediate. acs.org Depending on the catalyst, the azirine ring can be selectively opened to yield different isomeric products. For example, copper(II) catalysis leads to the formation of pyrazolo[1,5-a]pyridines, while the use of hydrochloric acid (HCl) results in the isomeric imidazo[1,5-a]pyridines. acs.org This divergent approach from a common intermediate is a powerful tool for isomer-specific synthesis. acs.org

For the specific synthesis of 2-substituted pyrazolo[1,5-a]pyridines, which are often difficult to obtain as many methods favor substitution at the C-3 position, cascade reactions have proven effective. galchimia.com A notable example is the synthesis of Diethyl (2-butylpyrazolo[1,5-a]pyridin-3-yl)phosphonate. This compound was prepared via an oxidative [3+2] cycloaddition of an alkynylphosphonate with an in-situ generated pyridinium-N-imine. researchgate.netmdpi.com The reaction demonstrated that while 2-aliphatic acetylenes have lower reactivity, the addition of a catalyst, specifically Fe(NO₃)₃·9H₂O (10 mol%), enabled the formation of the desired 2-butyl substituted product in a moderate yield of 40%. researchgate.netmdpi.com

Table 2: Selected Regioselective Synthesis of a this compound Derivative This table details the specific findings for the synthesis of a 2-butyl substituted pyrazolo[1,5-a]pyridine.

Product NameReactantsCatalyst / ReagentsYieldReference
Diethyl (2-butylpyrazolo[1,5-a]pyridin-3-yl)phosphonate1. Pyridinium-N-imine (in situ) 2. Diethyl hex-1-yn-1-ylphosphonateFe(NO₃)₃·9H₂O (10 mol%)40% researchgate.netmdpi.com

Green Chemistry Principles Applied to this compound Synthesis

The integration of green chemistry principles into synthetic methodologies is crucial for developing environmentally benign processes. For the synthesis of pyrazolo[1,5-a]pyridines, several green approaches have been successfully implemented, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency.

One prominent green technique is the use of ultrasonic irradiation (sonochemistry). A catalyst-free, concerted [3+2] cycloaddition of alkyne and alkene derivatives to 2-imino-1H-pyridin-1-amines has been developed under ultrasonic conditions. nih.govnih.gov This method not only avoids the need for a metal catalyst but also significantly reduces reaction times and improves yields compared to conventional heating. nih.govacs.org For example, the reaction of 1-amino-2(1H)-pyridine-2-imine with dimethyl acetylenedicarboxylate (B1228247) in ethanol (B145695) yielded 69% of the product in just 20 minutes under sonication, whereas conventional heating required 180 minutes to achieve a 54% yield. nih.gov

Another green strategy employs molecular oxygen (O₂), an ideal green oxidant, in combination with acetic acid to promote cross-dehydrogenative coupling (CDC) reactions. acs.orgnih.gov This method allows for the efficient formation of the pyrazolo[1,5-a]pyridine core from N-amino-2-iminopyridine derivatives and β-dicarbonyl compounds, with water being the primary byproduct. acs.org

Microwave-assisted synthesis is another key green technology that has been applied to the synthesis of related heterocyclic systems like pyrazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a]pyridines. rsc.orgmdpi.com This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles. Furthermore, the use of greener solvents, such as aqueous ethanol, in conjunction with ultrasound has also been reported for the synthesis of related pyrazolo[1,5-a]pyrimidinones, highlighting a multi-faceted approach to sustainable synthesis. bme.hu

Table 3: Comparison of Conventional Heating vs. Ultrasonic Irradiation This table illustrates the benefits of sonication as a green chemistry technique in the synthesis of a pyrazolo[1,5-a]pyridine derivative.

MethodSolventTime (min)Yield (%)Reference
Conventional HeatingEthanol18054 nih.gov
Ultrasonic IrradiationEthanol2069 nih.gov
Conventional HeatingMethanol (B129727)18049 nih.gov
Ultrasonic IrradiationMethanol2067 nih.gov

Scalability and Process Optimization in this compound Production

The transition from a laboratory-scale reaction to a large-scale industrial process requires careful consideration of scalability and process optimization. For the synthesis of this compound and its analogues, research has begun to address these critical aspects.

Scalability has been demonstrated for several modern synthetic protocols. The sonochemical, catalyst-free [3+2] cycloaddition method was successfully conducted at a 10 mmol scale, indicating its potential for larger-scale production. nih.gov Similarly, a metal-free C-H functionalization approach for the related imidazo[1,5-a]pyridine (B1214698) scaffold was shown to perform well at the gram-scale level. nih.gov The synthetic utility of a microwave-mediated synthesis of triazolo[1,5-a]pyridines was also confirmed through a successful scale-up reaction, further underscoring the potential of these green technologies in larger production settings. mdpi.com

Process optimization is integral to improving the efficiency, yield, and cost-effectiveness of a synthesis. Optimization studies for pyrazolo[1,5-a]pyridine synthesis have involved the systematic screening of various reaction parameters. umontreal.ca Key variables that are typically optimized include:

Catalyst: In the synthesis of diethyl (2-butylpyrazolo[1,5-a]pyridin-3-yl)phosphonate, various copper and iron salts were tested, with Fe(NO₃)₃ being identified as the optimal catalyst for the less reactive aliphatic alkyne. researchgate.net

Solvent and Temperature: The choice of solvent (e.g., ethanol, methanol, acetonitrile) and reaction temperature are frequently optimized to maximize yield and minimize reaction time and byproducts. nih.govumontreal.ca

Reagent Loading: The molar ratios of reactants and additives are fine-tuned to ensure complete conversion and efficient use of materials. umontreal.ca

These optimization efforts are crucial for developing robust and economically viable processes for the production of this compound and its derivatives.

Chemical Reactivity and Derivatization Strategies for 2 Butylpyrazolo 1,5 a Pyridine

Electrophilic Aromatic Substitution (EAS) Reactions on the Pyrazolo[1,5-a]pyridine (B1195680) Core

The pyrazolo[1,5-a]pyridine ring system is susceptible to electrophilic aromatic substitution. The electron-donating nature of the fused pyrazole (B372694) ring activates the molecule towards electrophiles, generally directing substitution to the C3 position. The reactivity at other positions, such as C6, can be influenced by the reaction conditions and the nature of the electrophile. researchgate.net

Halogenation: The direct halogenation of the pyrazolo[1,5-a]pyrimidine (B1248293) core, a closely related system, has been achieved using various reagents. N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are commonly employed, typically in solvents like carbon tetrachloride or THF, to introduce halogen atoms regioselectively at the C3 position. nih.govresearchgate.netacs.org More recent, environmentally benign methods utilize potassium halides with a hypervalent iodine(III) reagent in aqueous media, also achieving C3-halogenation efficiently. rsc.org Depending on the stoichiometry of the reagents, di-halogenation at the C3 and C6 positions can also occur. researchgate.netresearchgate.net

Nitration: The nitration of the pyrazolo[1,5-a]pyrimidine system demonstrates a strong dependence on the nitrating agent used. researchgate.net Treatment with a mixture of nitric acid and sulfuric acid typically results in substitution at the C3 position. researchgate.net In contrast, using nitric acid in acetic anhydride (B1165640) can favor substitution at the C6 position of the pyrimidine (B1678525) ring. researchgate.net This tunable regioselectivity allows for the targeted synthesis of specific nitro-substituted isomers. One-pot microwave-assisted methods have also been developed for the synthesis of 3-nitropyrazolo[1,5-a]pyrimidines from β-enaminones and aminopyrazoles followed by regioselective nitration. researchgate.net

Acylation: Friedel-Crafts acylation provides a direct route to introduce acyl groups onto the pyrazolo[1,5-a]pyridine core, primarily at the C3 position. Patents describe the reaction of 2-substituted pyrazolo[1,5-a]pyridines with acyl chlorides or anhydrides in the presence of a Lewis acid like aluminum chloride to yield the corresponding 3-acyl derivatives. google.comgoogle.com This method is particularly useful for synthesizing ketone precursors that can be further modified. For instance, reacting a 2-substituted pyrazolo[1,5-a]pyridine with an α-halo alkanoyl chloride furnishes a 3-(α-haloalkanoyl) derivative, which serves as a versatile intermediate for subsequent transformations. google.com

ReactionReagents and ConditionsPosition of SubstitutionReference
Halogenation (Cl, Br, I)NXS (NCS, NBS, NIS) in CCl₄ or THFC3 (mono-), C3/C6 (di-) nih.gov, researchgate.net, researchgate.net
Halogenation (Cl, Br, I)KX, PIDA in WaterC3 rsc.org
NitrationHNO₃ / H₂SO₄C3 researchgate.net
NitrationHNO₃ / Acetic AnhydrideC6 researchgate.net
AcylationAcyl chloride / AlCl₃C3 google.com, google.com

Nucleophilic Substitution and Addition Reactions

The pyridine (B92270) portion of the pyrazolo[1,5-a]pyridine system is susceptible to nucleophilic aromatic substitution (SNA), particularly when a good leaving group is present at an electron-deficient position. The C7 position has been identified as being highly reactive towards nucleophiles. nih.gov

This reactivity is commonly exploited by installing a chlorine atom at the C5 and/or C7 positions, which can then be displaced by a variety of nucleophiles. nih.gov The synthesis of 7-amino-3-pyrimidinyl-pyrazolo[1,5-a]pyridine, for instance, uses a 7-chloropyrazolo[1,5-a]pyridine as a key intermediate. researchgate.net Nucleophilic substitution reactions with amines (aromatic and alkyl), cycloamines, and alkoxides at the C5 and C7 positions are well-documented for the related pyrazolo[1,5-a]pyrimidine core. mdpi.com Greener methods using polyethylene (B3416737) glycol (PEG-400) as a solvent have been developed for the efficient substitution of chloro-substituted fused nitrogen heterocycles with amines. mdpi.com

Leaving Group PositionNucleophileProductReference
C7-ClAmines (e.g., Morpholine)7-Amino derivative researchgate.net, nih.gov
C5-Cl, C7-ClAromatic amines, Alkylamines5- and 7-Amino derivatives mdpi.com
C5-Cl, C7-ClAlkoxides5- and 7-Alkoxy derivatives mdpi.com
C7-ClPiperidine in PEG-4007-Piperidinyl derivative mdpi.com

Metalation and Subsequent Functionalization of 2-Butylpyrazolo[1,5-a]pyridine

Directed metalation is a powerful strategy for the regioselective functionalization of the pyrazolo[1,5-a]pyridine scaffold. The choice of base and additives can precisely control the site of deprotonation. Research has shown that using magnesium or zinc-based TMP-amides (TMP = 2,2,6,6-tetramethylpiperidyl) allows for highly regioselective metalation. nih.govacs.orgacs.org

Specifically, the metalation of the parent pyrazolo[1,5-a]pyridine with TMPMgCl·LiCl in the presence of the Lewis acid BF₃·OEt₂ directs functionalization to the C2 position. acs.orgrsc.org In the absence of the Lewis acid, the same base promotes deprotonation at the C7 position. acs.orgrsc.org These in situ generated organometallic intermediates react readily with a range of electrophiles, including iodine, acyl chlorides, and allyl halides, to yield polysubstituted derivatives. acs.orgrsc.org Furthermore, sulfoxide-directed ortho-metalation has been reported, where a sulfoxide (B87167) group at one position directs the metalation to an adjacent carbon, enabling further functionalization. acs.orgresearchgate.net

ReagentAdditivePosition of MetalationSubsequent ElectrophileReference
TMPMgCl·LiClNoneC7I₂, PhCHO, Allyl-Br acs.org
TMPMgCl·LiClBF₃·OEt₂C2I₂, PhCHO, Allyl-Br rsc.org, acs.org
TMPZnCl·LiClNoneC7I₂, NBS, NCS acs.org
TMPMgCl·LiCl(for sulfoxide-directed)ortho to sulfoxideIodobenzene (Negishi) acs.org

Cross-Coupling Reactions on the Pyrazolo[1,5-a]pyridine Framework

Palladium-catalyzed cross-coupling reactions are a cornerstone for building molecular complexity on the pyrazolo[1,5-a]pyridine framework. These reactions typically involve a halogenated or triflated pyrazolo[1,5-a]pyridine as the electrophilic partner.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling halo-pyrazolo[1,5-a]pyridines with boronic acids or their esters. It has been employed to synthesize a variety of 3-aryl, 5-aryl, and 7-aryl derivatives. nih.govencyclopedia.pubclockss.org For example, 3-iodo- or 3-bromopyrazolo[1,5-a]pyrimidines readily undergo Suzuki coupling to introduce aryl and heteroaryl moieties at the C3 position. nih.govencyclopedia.pub The selective coupling at different positions can often be controlled based on the relative reactivity of the leaving groups. encyclopedia.pub

Sonogashira Coupling: The Sonogashira reaction enables the introduction of alkyne functionalities. The coupling of 3-iodopyrazolo[1,5-a]pyrimidine (B1382113) derivatives with terminal alkynes, catalyzed by palladium and copper complexes, has been successfully demonstrated to yield 3-alkynyl products. nih.govresearchgate.net

Buchwald-Hartwig Amination: This cross-coupling reaction is used to form carbon-nitrogen bonds. It has been applied to synthesize N-aryl derivatives by reacting chloro-pyrazolo[1,5-a]pyrimidines with amines in the presence of a palladium catalyst. nih.gov

Reaction TypeSubstrate PositionCoupling PartnerCatalyst System (Example)Reference
Suzuki-MiyauraC3, C5, C7Aryl/Heteroaryl Boronic AcidsPdCl₂(dppf) nih.gov, encyclopedia.pub
SonogashiraC3Terminal AlkynesPd(PPh₃)₂Cl₂, CuI nih.gov, researchgate.net
Buchwald-HartwigC5AminopyrazolePd₂(dba)₃, Xantphos nih.gov

Functionalization of the Butyl Side Chain

Specific research on the functionalization of the butyl side chain of this compound is not extensively documented in the reviewed literature. However, based on general principles of the reactivity of alkyl groups attached to heteroaromatic rings, several potential transformations can be proposed.

The carbons of the butyl group, particularly the one adjacent to the pyrazole ring (the α-position), may exhibit enhanced reactivity analogous to a benzylic position. This increased reactivity is due to the potential stabilization of radical or anionic intermediates by the aromatic system.

Potential reactions could include:

Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator could selectively introduce a bromine atom at the α-position of the butyl chain. This halogenated intermediate would be a valuable precursor for subsequent nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents could potentially oxidize the butyl side chain. Depending on the conditions, this could lead to the formation of alcohols, ketones (at the α-position), or carboxylic acids, although ring oxidation might be a competitive pathway.

Deprotonation/Anion Formation: A strong base could potentially deprotonate the α-position, forming a carbanion. This nucleophilic species could then be reacted with various electrophiles to introduce new functional groups onto the side chain.

It must be emphasized that these are hypothetical pathways based on established chemical principles, and experimental validation for the this compound substrate is required.

Polymerization Studies of Pyrazolo[1,5-a]pyridine Derivatives

Based on the available scientific literature, there are no specific studies focused on the polymerization of this compound or its derivatives. Research has predominantly centered on the synthesis and functionalization of small-molecule derivatives for applications in medicinal and materials chemistry. nih.govorganic-chemistry.org The synthesis of polymers incorporating this heterocyclic unit, either as a pendant group or within the polymer backbone, remains an unexplored area of research.

Reaction Mechanism Elucidation and Kinetic Studies

Mechanistic Investigations of 2-Butylpyrazolo[1,5-a]pyridine Formation Pathways

The formation of the pyrazolo[1,5-a]pyridine (B1195680) scaffold, including the 2-butyl substituted variant, is predominantly achieved through [3+2] cycloaddition reactions. nih.gov A common and versatile method involves the reaction of an N-iminopyridinium ylide with a suitable alkyne. In the context of this compound, the synthesis would typically involve an N-iminopyridinium ylide and 1-hexyne.

A plausible mechanism for this transformation involves the deprotonation of an N-aminopyridinium salt to form a reactive ylide. mdpi.com This ylide then undergoes a [3+2] cycloaddition with the alkyne. This process can be either a concerted cycloaddition or a stepwise Michael addition followed by an intramolecular cyclization. mdpi.com Subsequent aromatization, often through the elimination of a leaving group or an oxidation step, yields the final pyrazolo[1,a]pyridine product.

For instance, the synthesis of diethyl (2-butylpyrazolo[1,5-a]pyridin-3-yl)phosphonate has been reported via an oxidative [3+2] cycloaddition of alkynylphosphonates with pyridinium (B92312) N-imines. mdpi.com Although this example results in a 3-phosphonate derivative, the core mechanism for the incorporation of the 2-butyl group from a butyl-substituted acetylene (B1199291) is analogous.

Alternative mechanistic pathways can involve palladium-catalyzed cross-dehydrogenative coupling reactions. nih.gov While specific studies on the 2-butyl derivative are not prevalent, research on related bipyrazolo[1,5-a]pyridines has provided mechanistic details through kinetic isotope effect experiments and density functional theory (DFT) calculations, suggesting a palladium(II)-catalyzed C-H bond activation process. nih.gov Such advanced methods provide a detailed picture of the bond-forming and bond-breaking steps at a molecular level.

Kinetic Analysis of Derivatization Reactions

Kinetic analysis of reactions involving pyrazolo[1,5-a]pyridines is crucial for optimizing reaction conditions and understanding the factors that influence reaction rates. While specific kinetic data for the derivatization of this compound is not extensively documented in the literature, studies on related heterocyclic systems, such as the synthesis of 2-methyl-5-ethyl pyridine (B92270), have employed kinetic modeling to understand the formation of products and byproducts. rsc.org

These models typically involve a set of differential equations that describe the concentration changes of reactants, intermediates, and products over time. Key kinetic parameters such as reaction rate constants (k), reaction orders, and activation energies (Ea) are determined by fitting the model to experimental data, often obtained through techniques like operando Raman spectroscopy. rsc.org

For a hypothetical derivatization of this compound, for example, an electrophilic aromatic substitution at the C3 position, a kinetic study would involve monitoring the reaction progress under various concentrations of the electrophile and at different temperatures. The data would then be used to establish a rate law of the form:

Rate = k[this compound]^m[Electrophile]^n

where 'm' and 'n' are the reaction orders with respect to the reactants. The Arrhenius equation would then be used to determine the activation energy, providing insight into the temperature sensitivity of the reaction.

A summary of hypothetical kinetic parameters for a derivatization reaction is presented in Table 1.

ParameterValueDescription
Rate Constant (k) 1.5 x 10-3 M-1s-1The proportionality constant relating the rate of the reaction to the concentrations of the reactants at a specific temperature.
Reaction Order (m) 1The exponent for the concentration of this compound in the rate equation, indicating a first-order dependence.
Reaction Order (n) 1The exponent for the concentration of the electrophile in the rate equation, indicating a first-order dependence.
Activation Energy (Ea) 65 kJ/molThe minimum energy required for the reaction to occur, determined from the temperature dependence of the rate constant.
This table presents hypothetical data for illustrative purposes.

Transition State Analysis in Key Synthetic Transformations

Transition state analysis, through both computational and experimental methods, is a powerful tool for elucidating reaction mechanisms. For the synthesis of pyrazolo[1,5-a]pyridines, computational studies using methods like Density Functional Theory (DFT) can be employed to model the geometry and energy of transition states. nih.gov

In the [3+2] cycloaddition pathway for forming the pyrazolo[1,5-a]pyridine ring, the transition state would involve the concerted or stepwise interaction of the N-iminopyridinium ylide and the alkyne. Computational analysis can help to distinguish between these two possibilities by comparing the activation barriers for each path. The transition state structure would reveal the extent of bond formation between the ylide and the alkyne at the point of highest energy along the reaction coordinate.

For palladium-catalyzed C-H activation reactions, which represent another route to functionalized pyrazolo[1,5-a]pyridines, transition state analysis can identify the key intermediates and the rate-determining step. nih.gov For example, in the synthesis of bipyrazolo[1,5-a]pyridines, DFT calculations have been used to support a proposed reaction mechanism. nih.gov

Experimental techniques such as kinetic isotope effect (KIE) studies can also provide information about the transition state. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) at a position involved in bond breaking in the rate-determining step, a change in the reaction rate can be observed. This provides evidence for the involvement of that bond in the transition state.

Structure-Kinetics Relationships in Pyrazolo[1,5-a]pyridine Chemistry

The relationship between the structure of a molecule and its reaction kinetics is a fundamental concept in organic chemistry. For pyrazolo[1,5-a]pyridines, the nature and position of substituents on the heterocyclic core can significantly influence reaction rates and even alter reaction mechanisms. mdpi.comacs.org

The 2-butyl group in this compound is an electron-donating group (EDG) through an inductive effect. This electronic effect would likely influence the reactivity of the pyrazolo[1,5-a]pyridine ring in several ways:

Electrophilic Aromatic Substitution: The electron-donating nature of the butyl group would increase the electron density of the aromatic system, making it more susceptible to attack by electrophiles. This would lead to a faster reaction rate for electrophilic substitution reactions compared to the unsubstituted pyrazolo[1,5-a]pyridine.

Nucleophilicity of Nitrogen Atoms: The increased electron density could also enhance the basicity and nucleophilicity of the nitrogen atoms in the ring system, affecting reactions that involve these atoms.

Steric effects of the butyl group at the 2-position could also play a role. While not excessively bulky, it could hinder the approach of reactants to the adjacent C3 position, potentially influencing the regioselectivity of certain reactions.

A systematic study comparing the reaction kinetics of a series of 2-alkyl-pyrazolo[1,5-a]pyridines (e.g., methyl, ethyl, propyl, butyl) would allow for a quantitative assessment of these structure-kinetics relationships. Such a study would likely reveal trends in reaction rates that correlate with the electronic and steric properties of the alkyl substituents.

Table 2 summarizes the expected influence of the 2-butyl group on the kinetics of different reaction types.

Reaction TypeExpected Effect of 2-Butyl Group on RateRationale
Electrophilic Substitution at C3 IncreaseThe electron-donating nature of the butyl group activates the ring towards electrophilic attack.
Reaction at N1 Potential IncreaseIncreased electron density may enhance the nucleophilicity of the nitrogen atom.
Reaction at C7 Minimal Electronic EffectThe electronic effect of the 2-butyl group is less pronounced at this distant position.
This table presents expected trends based on general chemical principles.

Computational and Theoretical Chemistry Studies of 2 Butylpyrazolo 1,5 a Pyridine

Electronic Structure and Bonding Analysis using Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 2-Butylpyrazolo[1,5-a]pyridine. These calculations provide a detailed picture of the molecule's geometry, including bond lengths, bond angles, and dihedral angles.

The pyrazolo[1,5-a]pyridine (B1195680) core is an aromatic system, and the attachment of a butyl group at the 2-position introduces localized changes to the electronic distribution and geometry. DFT calculations, often employing basis sets such as 6-311++G(d,p), can accurately predict these structural parameters. The fusion of the pyrazole (B372694) and pyridine (B92270) rings results in a planar bicyclic system. The butyl group, being an alkyl substituent, is an electron-donating group through an inductive effect, which can subtly influence the bond lengths and angles within the aromatic core. For instance, the C2-C3 bond length might be slightly altered compared to the parent pyrazolo[1,5-a]pyridine due to the electronic influence of the butyl group.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

Parameter Predicted Value
Bond Lengths (Å)
N1-N8 1.38
N1-C7 1.33
C2-C3 1.40
C3-N4 1.35
N4-C5 1.39
C5-C6 1.38
C6-C7 1.40
C7-N8 1.37
C2-C9 (Butyl) 1.51
**Bond Angles (°) **
C7-N1-N8 108.5
C3-C2-C9 125.0
N1-C7-C6 130.2
C3-N4-C5 118.0
**Dihedral Angles (°) **
C3-C2-C9-C10 180 (anti) / ±60 (gauche)

Note: The values in this table are representative and based on typical DFT calculations for similar heterocyclic compounds. Actual values may vary depending on the level of theory and basis set used.

Conformational Analysis and Energy Landscapes

The presence of the flexible butyl group at the 2-position of the pyrazolo[1,5-a]pyridine ring introduces conformational isomerism. The rotation around the C-C single bonds of the butyl chain leads to different spatial arrangements, known as conformers, each with a distinct energy level. The most stable conformers correspond to energy minima on the potential energy surface.

The key dihedral angles that define the conformation of the butyl group are typically around the C2-C9 and C9-C10 bonds (assuming C9 is the first carbon of the butyl chain). The rotation around the C2-C9 bond, which connects the butyl group to the aromatic ring, will have a relatively low energy barrier. However, steric interactions between the butyl group and the adjacent atoms on the pyrazolo[1,5-a]pyridine ring can influence the preferred orientation.

For the n-butyl group, the most significant conformational variations arise from rotation around the C9-C10 bond, leading to anti (dihedral angle of ~180°) and gauche (dihedral angle of ~±60°) conformers . The anti conformer, where the carbon chain is extended, is generally the most stable due to minimized steric hindrance. The gauche conformers are slightly higher in energy. Computational methods can map the potential energy surface by systematically rotating these dihedral angles and calculating the energy at each step. This allows for the identification of all stable conformers and the energy barriers for their interconversion.

Table 2: Relative Energies of this compound Conformers

Conformer Dihedral Angle (C3-C2-C9-C10) Relative Energy (kcal/mol)
Anti ~180° 0.00
Gauche (+) ~+60° 0.6 - 0.9
Gauche (-) ~-60° 0.6 - 0.9

Note: These are estimated energy differences based on studies of n-butyl groups attached to other cyclic systems. The actual energy differences can be calculated using quantum chemical methods.

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Visible absorption spectra. These predictions can aid in the structural elucidation and characterization of new compounds like this compound.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts nih.gov. The chemical shift of a particular nucleus is sensitive to its local electronic environment. The electron-donating nature of the butyl group at the 2-position would be expected to cause a slight upfield shift (lower ppm) for the protons and carbons on the pyrazolo[1,5-a]pyridine ring, particularly those in close proximity. The predicted chemical shifts for the butyl chain itself can help in assigning the experimental spectrum.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. The electronic transitions in pyrazolo[1,5-a]pyridine systems are typically π → π* transitions within the aromatic core. The presence of the electron-donating butyl group is expected to cause a small bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be a π-orbital delocalized over the aromatic pyrazolo[1,5-a]pyridine ring system. The LUMO will also be a π*-orbital. The electron-donating butyl group will raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap compared to the unsubstituted pyrazolo[1,5-a]pyridine. A smaller HOMO-LUMO gap generally implies higher reactivity.

The spatial distribution of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack, respectively. The HOMO is typically localized on the more electron-rich regions of the molecule, indicating the sites that are most susceptible to attack by electrophiles. Conversely, the LUMO is localized on the more electron-deficient regions, which are the preferred sites for nucleophilic attack.

Table 3: Calculated Frontier Orbital Energies for Pyrazolo[1,5-a]pyridine and a 2-Alkyl Derivative

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Pyrazolo[1,5-a]pyridine (parent) -6.2 -1.5 4.7
2-Methylpyrazolo[1,5-a]pyridine -6.0 -1.4 4.6

Note: These values are illustrative and based on typical DFT calculations. The butyl group is expected to have a slightly more pronounced effect than a methyl group in raising the HOMO energy.

Density Functional Theory (DFT) Applications for Reactivity Prediction

DFT provides a suite of conceptual tools, often referred to as conceptual DFT, for predicting and understanding chemical reactivity. These reactivity descriptors are derived from the change in energy with respect to the number of electrons.

Key reactivity indices include:

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to charge transfer. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic nature of a molecule.

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.

For this compound, the electron-donating butyl group is expected to decrease its electronegativity and chemical hardness, making it a softer and more reactive molecule than the parent compound. The analysis of Fukui functions would likely indicate that the nitrogen atoms and certain carbon atoms in the aromatic rings are the most susceptible to electrophilic attack.

Investigation of Intramolecular Charge Transfer (ICT) Characteristics in Pyrazolo[1,5-a]pyridine Systems

Intramolecular Charge Transfer (ICT) is a phenomenon that can occur in molecules containing both electron-donating and electron-withdrawing groups connected by a π-conjugated system. Upon photoexcitation, an electron can be transferred from the donor to the acceptor moiety, leading to a charge-separated excited state. This process can have a significant impact on the photophysical properties of a molecule, such as its fluorescence emission.

While the butyl group is a weak electron donor, its presence on the pyrazolo[1,5-a]pyridine core can still influence the charge distribution in the excited state. The pyrazolo[1,5-a]pyridine system itself can exhibit complex electronic behavior. Computational studies on substituted pyrazolo[1,5-a]pyridine derivatives have shown that the direction and extent of charge transfer can be tuned by the nature and position of the substituents nih.gov. In the case of this compound, the ICT characteristics are likely to be modest. However, TD-DFT calculations can be used to model the excited states and analyze the change in electron density upon excitation, providing insights into any potential ICT character. This is particularly relevant if the molecule were to be further functionalized with a strong electron-acceptor group, in which case the butyl group would play a more significant role as part of the donor system.

Advanced Spectroscopic Techniques for Structural Elucidation of 2 Butylpyrazolo 1,5 a Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Butylpyrazolo[1,5-a]pyridine, ¹H and ¹³C NMR, supplemented by 2D NMR experiments, provide a complete picture of its covalent structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum is predicted to show distinct signals for the protons of the butyl group and the pyrazolo[1,5-a]pyridine (B1195680) core. The butyl chain would exhibit four signals: a triplet for the terminal methyl (CH₃) group, a multiplet for the adjacent methylene (B1212753) (CH₂) group, another multiplet for the next methylene group, and a triplet for the methylene group attached to the C2 position of the heterocyclic ring. The aromatic region would display signals corresponding to the six protons on the bicyclic system. The chemical shifts and coupling patterns of these protons are crucial for determining their relative positions. For instance, the protons H-5 and H-7 in the parent pyrazolo[1,5-a]pyrimidine (B1248293) system have been a subject of study, and their assignments can be complex, often requiring advanced techniques. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by showing signals for all eleven carbon atoms in the molecule. The four carbons of the butyl group are expected in the aliphatic region (typically 10-40 ppm). The remaining seven carbons, belonging to the aromatic pyrazolo[1,5-a]pyridine system, will appear in the downfield region (typically 110-150 ppm). researchgate.nettestbook.com The chemical shift of C2 would be significantly affected by the attached butyl group.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY: Establishes ¹H-¹H coupling correlations, allowing for the tracing of the proton connectivity within the butyl chain and the aromatic ring system.

HSQC: Correlates directly bonded ¹H and ¹³C atoms, definitively linking each proton signal to its corresponding carbon signal.

HMBC: Shows correlations between protons and carbons over two to three bonds, which is critical for establishing the connection of the butyl group to the C2 position and for confirming the assignments of quaternary carbons within the heterocyclic core.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
H-3 ~6.5 ~108.0
H-4 ~7.0 ~115.0
H-5 ~6.7 ~112.0
H-6 ~7.4 ~128.0
H-7 ~8.5 ~140.0
C-2 - ~155.0
C-8a - ~148.0
1' (CH₂) ~2.8 (t) ~35.0
2' (CH₂) ~1.7 (m) ~31.0
3' (CH₂) ~1.4 (m) ~22.0

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

For this compound (C₁₁H₁₄N₂), the exact mass can be calculated, and the molecular ion peak ([M]⁺) would be observed in the mass spectrum. The nominal molecular weight is 174.24 g/mol .

Electron Ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that support the proposed structure. A primary fragmentation pathway for alkyl-substituted aromatic compounds is benzylic cleavage (alpha-cleavage). For this compound, this would involve the cleavage of the C1'-C2' bond of the butyl group, leading to the loss of a propyl radical (•C₃H₇). This would generate a highly stable resonance-stabilized cation, which would likely be the base peak in the spectrum. Other fragments could arise from further cleavages of the alkyl chain or fragmentation of the heterocyclic ring system.

Table 2: Predicted Mass Spectrometry Data for this compound

m/z (predicted) Ion Formula Identity
174 [C₁₁H₁₄N₂]⁺ Molecular Ion ([M]⁺)
131 [C₈H₇N₂]⁺ [M - C₃H₇]⁺ (Base Peak)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. aps.orgsemanticscholar.org The resulting spectra provide a "fingerprint" of the compound and confirm the presence of specific functional groups and structural features.

For this compound, the key vibrational modes include:

C-H Stretching: The aliphatic C-H stretching vibrations of the butyl group are expected in the 2850-3000 cm⁻¹ region. The aromatic C-H stretching modes of the heterocyclic system will appear above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds within the pyrazolo[1,5-a]pyridine ring will produce a series of characteristic bands in the 1400-1650 cm⁻¹ region. up.ac.za

C-H Bending: In-plane and out-of-plane C-H bending vibrations for both the aromatic ring and the alkyl chain will be visible in the fingerprint region (below 1400 cm⁻¹).

Since the molecule lacks a center of inversion, most vibrational modes are expected to be active in both IR and Raman spectra, though their relative intensities may differ significantly, providing complementary information. core.ac.uk

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Vibrational Mode
3050 - 3150 Aromatic C-H Stretch
2850 - 2960 Aliphatic C-H Stretch
1620 - 1650 Aromatic Ring Stretch (C=C, C=N)
1450 - 1580 Aromatic Ring Stretch (C=C, C=N)
1440 - 1470 Aliphatic C-H Bend (CH₂)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu For aromatic compounds like this compound, the absorption bands are primarily due to π → π* electronic transitions within the conjugated heterocyclic system.

The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), is expected to show one or more strong absorption bands in the 200-400 nm range. The butyl group, acting as an auxochrome, may cause a slight bathochromic (red) shift in the absorption maxima (λ_max) compared to the unsubstituted pyrazolo[1,5-a]pyridine core. The position and intensity (molar absorptivity, ε) of these bands are characteristic of the electronic structure of the chromophore. mdpi.comnih.gov

Table 4: Predicted UV-Vis Absorption Data for this compound (in Methanol)

Predicted λ_max (nm) Type of Transition
~230 π → π*
~280 π → π*

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. nih.gov This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing the molecule's conformation and intermolecular interactions in the crystal lattice.

While a crystal structure for this compound is not publicly available, analysis of related pyrazole-containing heterocyclic structures allows for prediction of its key geometric features. mdpi.commdpi.com The fused pyrazolo[1,5-a]pyridine ring system is expected to be largely planar. The analysis would confirm the C2 substitution pattern and determine the conformation of the butyl chain, which is likely to adopt a low-energy, staggered arrangement. The crystal packing would be influenced by weak intermolecular forces such as van der Waals interactions and potential C-H···π stacking.

Table 5: Expected Key Molecular Parameters from X-ray Crystallography for this compound

Parameter Expected Value/Feature
Crystal System Dependent on packing
Space Group Dependent on packing
Molecular Geometry Fused ring system is largely planar
C2-C1' Bond Length ~1.51 Å
Aromatic C-C/C-N Bond Lengths 1.34 - 1.42 Å
Butyl Chain Conformation Expected to be in an extended, anti-periplanar conformation

Structure Property Relationship Spr Studies in 2 Butylpyrazolo 1,5 a Pyridine Chemistry Non Excluded Properties

Influence of Substituent Effects on Reactivity and Electronic Structure

The introduction of a butyl group at the 2-position of the pyrazolo[1,5-a]pyridine (B1195680) ring system significantly modulates its electronic properties and, consequently, its chemical reactivity. The butyl group, being an alkyl substituent, primarily exerts a positive inductive effect (+I), donating electron density to the pyrazole (B372694) portion of the fused ring system.

This electron donation has several key consequences:

Increased Electron Density: The pyrazole ring, in particular, becomes more electron-rich compared to the unsubstituted pyrazolo[1,5-a]pyridine. This heightened electron density can influence the regioselectivity of electrophilic substitution reactions.

Activation towards Electrophilic Attack: The increased electron density generally activates the ring system towards electrophilic attack. However, the pyridine (B92270) ring's inherent electron-deficient nature must also be considered. Electrophilic substitution on the pyridine ring of a pyrazolo[1,5-a]pyridine system is generally difficult.

Basicity: The nitrogen atoms in the ring system possess lone pairs of electrons and can act as bases. The electron-donating nature of the butyl group can subtly increase the basicity of the nitrogen atoms compared to the unsubstituted parent compound.

To illustrate the expected impact of substituents on the electronic properties, the following table provides a hypothetical comparison of the calculated electron density at various positions of the pyrazolo[1,5-a]pyridine ring with different substituents at the 2-position.

Substituent at C2Relative Electron Density at N1Relative Electron Density at C3Relative Electron Density at C7
-H1.001.001.00
-Butyl > 1.00 > 1.00 Slightly > 1.00
-NO2 (electron-withdrawing)< 1.00< 1.00< 1.00
Note: This table is illustrative and based on general chemical principles of substituent effects. Actual values would require specific quantum chemical calculations.

Stereoelectronic Factors Governing Chemical Behavior

Stereoelectronic factors, which encompass the spatial arrangement of orbitals and electrons, play a crucial role in dictating the chemical behavior of 2-Butylpyrazolo[1,5-a]pyridine.

Conformational Flexibility of the Butyl Group: The butyl chain can adopt various conformations through rotation around its single bonds. These different conformations can influence how the molecule packs in the solid state and how it interacts with other molecules or surfaces in material applications.

Steric Hindrance: The butyl group introduces steric bulk at the 2-position. This can hinder the approach of reagents to the adjacent C3 position and the N1 atom of the pyrazole ring, thereby influencing the regioselectivity of certain reactions. For instance, reactions that are sensitive to steric hindrance might be directed away from the C3 position.

Structure-Property Correlations in Context of Material Applications

The molecular architecture of this compound derivatives is intrinsically linked to their potential performance in material applications, particularly in the realm of organic electronics.

Relationship between Molecular Architecture and Charge Transport Properties

The introduction of the butyl group can influence charge transport in several ways:

Intermolecular Interactions: The flexible butyl chains can affect the π-π stacking of the aromatic pyrazolo[1,5-a]pyridine cores. Optimal π-π stacking is crucial for efficient charge hopping between molecules. The butyl groups might increase the intermolecular distance, potentially reducing charge mobility, or they could induce a more ordered packing arrangement that enhances it.

Solubility: The nonpolar butyl group is expected to enhance the solubility of the molecule in organic solvents. This is a significant advantage for the solution-based processing of organic electronic devices.

Energy Levels: The electron-donating nature of the butyl group will raise the energy of the Highest Occupied Molecular Orbital (HOMO) compared to the unsubstituted parent compound. The HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters that determine the efficiency of charge injection and transport in electronic devices.

The following table presents a hypothetical comparison of key electronic properties for different 2-substituted pyrazolo[1,5-a]pyridine derivatives, illustrating the expected trends.

Substituent at C2HOMO Energy Level (eV)LUMO Energy Level (eV)Band Gap (eV)Expected Hole Mobility
-H-5.8-2.23.6Moderate
-Butyl -5.6 -2.1 3.5 Potentially higher due to improved processing
-CN (electron-withdrawing)-6.1-2.53.6Lower
Note: This table is illustrative and based on general trends observed in organic semiconductors. Actual values require experimental measurement.

Impact of Functionalization Position on Material Performance

The position of functionalization on the pyrazolo[1,5-a]pyridine core has a profound impact on the resulting material's performance. Attaching the butyl group at the 2-position primarily influences the electronic properties of the pyrazole ring.

Functionalization at the Pyrazole Ring (e.g., C2, C3): Substituents on the five-membered pyrazole ring, like the butyl group at C2, directly modulate the HOMO and LUMO energy levels. This makes these positions key targets for tuning the electronic properties for specific applications, such as hole or electron transport layers in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Functionalization at the Pyridine Ring (e.g., C5, C7): Modification of the six-membered pyridine ring would have a different electronic impact due to the different electronic nature of this ring. Electron-donating or withdrawing groups at these positions would also tune the HOMO/LUMO levels but with different magnitudes and distributions of electron density across the molecule.

Advanced Applications of 2 Butylpyrazolo 1,5 a Pyridine in Materials Science and Catalysis

Application as Ligands in Organometallic Catalysis

While specific studies detailing the use of 2-Butylpyrazolo[1,5-a]pyridine as a ligand in organometallic catalysis are not extensively documented, the broader class of pyrazolo[1,5-a]pyridine (B1195680) derivatives has shown considerable promise in this area. These compounds, characterized by their fused aromatic system containing both pyridine (B92270) and pyrazole (B372694) rings, offer unique coordination properties. The nitrogen atoms in the heterocyclic structure can act as effective coordination sites for a variety of transition metals, forming stable organometallic complexes.

The electronic and steric properties of the pyrazolo[1,5-a]pyridine scaffold can be fine-tuned by introducing different substituents. The presence of a butyl group at the 2-position, for instance, can influence the solubility and steric hindrance of the resulting metal complex, which in turn can affect its catalytic activity and selectivity. Research into related pyridine-containing ligands suggests potential applications in a range of catalytic transformations, including cross-coupling reactions and oxidation catalysis. Further investigation into the coordination chemistry and catalytic behavior of this compound-metal complexes is a promising avenue for the development of novel and efficient catalysts.

Integration into Functional Materials

The unique photophysical and electronic properties of the pyrazolo[1,5-a]pyridine core make it an attractive candidate for incorporation into various functional materials, particularly for applications in organic electronics.

Development as Hole-Transporting Materials (HTMs) in Perovskite Solar Cells

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology, and the development of efficient and stable hole-transporting materials (HTMs) is crucial for their performance. While direct data on this compound as an HTM is limited, research on analogous pyrazolo[1,5-a]pyrimidine-based molecules has demonstrated their potential in this application.

Donor-acceptor (D-A) small molecules are considered promising HTMs due to their tunable optoelectronic properties. Studies on isomeric D-π-A small molecules, where a pyrazolo[1,5-a]pyrimidine (B1248293) acts as the acceptor core, have shown promising results. nih.govnih.gov These molecules exhibit suitable energy levels, good thermal stability, and acceptable hydrophobicity, all of which are critical for efficient and long-lasting PSCs.

For instance, a study on three isomeric D-π-A small molecules (PY1, PY2, and PY3) based on a pyrazolo[1,5-a]pyrimidine acceptor core demonstrated that the functionalization position significantly impacts the material's properties. nih.govnih.gov Undoped PY1 exhibited the highest hole mobility of the isomers. nih.govnih.gov When incorporated as doped HTMs in planar n-i-p PSCs, the device based on PY1 showed a power conversion efficiency (PCE) of 12.41%, which is comparable to the reference material, Spiro-OMeTAD. nih.govnih.gov Furthermore, the PY1-based device exhibited enhanced stability compared to the Spiro-OMeTAD device, which was attributed to its superior hydrophobic character that helps prevent moisture-induced degradation of the perovskite layer. nih.govnih.gov

These findings suggest that the pyrazolo[1,5-a]pyridine scaffold, with appropriate functionalization such as the inclusion of a butyl group to enhance solubility and film-forming properties, could be a promising platform for designing novel and effective HTMs for high-performance PSCs.

CompoundPower Conversion Efficiency (PCE)Reference
PY112.41% nih.govnih.gov
Spiro-OMeTAD12.58% nih.govnih.gov
PY210.21% nih.govnih.gov
PY310.82% nih.govnih.gov

Utilization in Organic Light-Emitting Diodes (OLEDs) or Organic Electronics

The development of efficient and stable materials for organic light-emitting diodes (OLEDs) is a key area of research in display and lighting technology. Pyridine-based derivatives have been extensively investigated for their charge-transporting properties in OLEDs. rsc.org Specifically, they can function as electron-transporting materials (ETMs) due to their electronic structure. rsc.org The performance of these materials can be tuned by modifying their molecular structure, for example, by introducing different aromatic π-conjugated moieties. rsc.org

While there is a lack of specific research on this compound in OLEDs, the broader family of pyrene-pyridine integrated systems has been explored as hole-transporting materials. nih.gov In these systems, the pyrene (B120774) unit acts as a donor, and the pyridine unit acts as an acceptor. nih.gov These materials have demonstrated good thermal stability and suitable HOMO energy levels for efficient hole injection in OLEDs. nih.gov Devices fabricated with these pyrene-pyridine HTMs have shown stable performance with low-efficiency roll-off. nih.gov

The incorporation of a this compound moiety into such D-A systems could offer a way to fine-tune the electronic properties and morphology of the resulting materials, potentially leading to improved performance in OLEDs and other organic electronic devices. Further research is needed to explore the potential of this specific compound in such applications.

Polymerization Applications and Copolymer Synthesis

For instance, by introducing polymerizable groups such as vinyl or acetylene (B1199291) functionalities onto the pyrazolo[1,5-a]pyridine core, it could be used in various polymerization reactions, including addition polymerization and cross-coupling polymerization. The resulting polymers would possess the unique electronic and photophysical properties of the pyrazolo[1,5-a]pyridine unit, making them potentially useful in applications such as organic electronics, sensors, and coatings. The butyl group would likely enhance the solubility of the monomer and the resulting polymer, facilitating processing and film formation.

Role in Agrochemical Research (e.g., as intermediates)

Pyridine-based compounds play a crucial role in the agrochemical industry, serving as the core structure for many fungicides, insecticides, and herbicides. nih.gov The pyrazolo[1,5-a]pyridine scaffold, as a fused heterocyclic system, is a valuable intermediate in the synthesis of more complex agrochemical compounds. The biological activity of these compounds can be significantly influenced by the nature and position of substituents on the heterocyclic core.

The introduction of a butyl group at the 2-position of the pyrazolo[1,5-a]pyridine ring can modify the lipophilicity and steric profile of the molecule. These properties are critical for the bioavailability and target interaction of potential agrochemicals. By using this compound as a starting material, chemists can synthesize a diverse library of derivatives for screening and optimization of their biological activity. While specific examples of commercial agrochemicals derived directly from this compound are not publicly documented, the general importance of substituted pyridines and pyrazoles in this field suggests its potential as a key building block in the discovery of new and effective crop protection agents. nih.gov

Analytical Chemistry Applications (e.g., as reference standards)

In analytical chemistry, reference standards are crucial for the accurate identification and quantification of chemical substances. Pyridine itself is a widely used analytical standard in various chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).

While this compound is not currently listed as a common analytical standard, its stable heterocyclic structure and distinct chemical properties make it a potential candidate for use as a reference material in specific analytical methods. For instance, it could serve as a standard for the identification and quantification of related pyrazolo[1,5-a]pyridine derivatives in complex matrices, such as environmental samples or in metabolic studies of related pharmaceutical or agrochemical compounds. The development and certification of this compound as a reference standard would require rigorous purification and characterization to ensure its purity and identity.

Future Directions and Emerging Research Avenues for 2 Butylpyrazolo 1,5 a Pyridine

Exploration of Novel and Sustainable Synthetic Methodologies

While classical syntheses of pyrazolo[1,5-a]pyridines are well-established, the future of chemical synthesis lies in the development of methodologies that are not only efficient but also environmentally benign. For 2-butylpyrazolo[1,5-a]pyridine, future synthetic research will likely focus on "green" chemistry principles and innovative technologies to improve yield, reduce waste, and simplify procedures.

Key areas of exploration include:

Microwave-Assisted and Sonochemical Synthesis: These non-conventional energy sources have the potential to significantly accelerate reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyridine (B1195680) derivatives. nih.gov A notable example is the development of a one-pot sonochemical synthetic strategy for polysubstituted pyrazolo[1,5-a]pyridines, which proceeds under catalyst-free conditions with excellent yields. acs.org Future work could adapt these high-efficiency methods for the specific synthesis of the 2-butyl derivative.

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step, which is highly desirable for sustainable synthesis. nih.gov Research into new MCRs that can directly construct the this compound core from simple, readily available starting materials would be a significant advancement.

Catalyst-Free and Metal-Free Approaches: The development of synthetic routes that avoid the use of heavy metal catalysts is a major goal of green chemistry. Recent research has demonstrated the feasibility of catalyst-free [3+2] cycloaddition reactions for the synthesis of the pyrazolo[1,5-a]pyridine scaffold. acs.org Further exploration of such methods, including oxidative cycloadditions under metal-free conditions, will be crucial. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying flow chemistry to the synthesis of this compound could enable more efficient and reproducible production, which is particularly important for potential industrial applications.

Table 1: Comparison of Conventional and Emerging Synthetic Methodologies for Pyrazolo[1,5-a]pyridines

Methodology Key Advantages Potential for this compound
Conventional Heating Well-established procedures Baseline for comparison
Microwave-Assisted Rapid reaction times, improved yields nih.gov High-throughput synthesis and library generation
Sonochemistry High yields, catalyst-free conditions acs.org Eco-friendly and scalable production
Multicomponent Reactions High atom economy, operational simplicity nih.gov Rapid access to diverse derivatives
Metal-Free Cycloadditions Avoids toxic metal catalysts, sustainable organic-chemistry.org "Green" synthesis pathways

Development of New Reactivity Patterns and Transformation Pathways

Understanding and expanding the reactivity of the this compound ring system is fundamental to creating new derivatives with tailored properties. While the general reactivity of pyrazolo[1,5-a]pyridines is known, the influence of the 2-butyl substituent on the electronic and steric properties of the molecule opens up new avenues for exploration.

Future research in this area should focus on:

Late-Stage Functionalization: Developing methods for the selective functionalization of the pyrazolo[1,5-a]pyridine core after its initial synthesis is a key challenge. This would allow for the rapid diversification of this compound derivatives, which is essential for structure-activity relationship (SAR) studies in medicinal chemistry.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of functional groups. nih.gov A systematic investigation of various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at different positions of the this compound ring would greatly expand its chemical space.

Photoredox Catalysis: This emerging field of catalysis uses visible light to drive chemical reactions, often under mild conditions. Exploring photoredox-catalyzed transformations of this compound could lead to novel and previously inaccessible molecular architectures.

Ring-Opening and Ring-Expansion Reactions: Investigating the stability of the pyrazolo[1,5-a]pyridine ring system under various conditions could lead to the discovery of novel ring-opening or ring-expansion reactions. These transformations would provide access to entirely new classes of heterocyclic compounds.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that are often difficult to obtain through experiments alone. For this compound, advanced computational modeling can play a crucial role in accelerating research and development.

Future computational studies could focus on:

Mechanistic Elucidation: Using quantum mechanical methods, such as Density Functional Theory (DFT), to study the mechanisms of known and novel reactions involving this compound. This can help in optimizing reaction conditions and designing more efficient synthetic routes.

Property Prediction: Predicting the physicochemical and electronic properties of this compound and its derivatives. This includes properties such as solubility, stability, and absorption/emission spectra, which are crucial for material science applications.

Molecular Docking and Virtual Screening: In the context of medicinal chemistry, molecular docking simulations can be used to predict the binding affinity of this compound derivatives to biological targets. mdpi.com This can guide the design of new drug candidates with improved potency and selectivity.

Machine Learning and AI: Leveraging machine learning and artificial intelligence to analyze large datasets of pyrazolo[1,5-a]pyridine derivatives and predict the properties of new, unsynthesized compounds. This data-driven approach has the potential to significantly accelerate the discovery of new molecules with desired functionalities.

Integration into Supramolecular Assemblies and Nanomaterials

The unique structural and electronic properties of the pyrazolo[1,5-a]pyridine scaffold make it an attractive building block for the construction of supramolecular assemblies and nanomaterials. The 2-butyl group can play a key role in modulating the self-assembly behavior of the molecule through steric and hydrophobic interactions.

Emerging research in this area includes:

Self-Assembling Systems: Designing and synthesizing this compound derivatives that can self-assemble into well-defined nanostructures, such as micelles, vesicles, or fibers. These materials could find applications in drug delivery, sensing, and catalysis.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using this compound as a ligand to construct coordination polymers and MOFs. These materials have porous structures and high surface areas, making them promising for applications in gas storage, separation, and catalysis.

Organic Light-Emitting Diodes (OLEDs): The pyrazolo[1,5-a]pyridine core is known to exhibit interesting photophysical properties. rsc.org By carefully designing the molecular structure, it may be possible to develop this compound-based materials for use in OLEDs and other organic electronic devices.

Interdisciplinary Research with Material Science and Engineering

The future of this compound research will increasingly involve collaborations with material scientists and engineers to translate the fundamental chemical properties of this molecule into real-world applications.

Promising areas for interdisciplinary research include:

Fluorescent Probes and Sensors: The pyrazolo[1,5-a]pyridine scaffold has been used to develop fluorescent probes for detecting pH and other analytes. rsc.org The 2-butyl group could be used to tune the photophysical properties and cellular uptake of such probes.

Corrosion Inhibitors: Nitrogen-containing heterocyclic compounds are often effective corrosion inhibitors. Investigating the ability of this compound to protect metal surfaces from corrosion could lead to new applications in industrial settings.

Functional Coatings and Polymers: Incorporating the this compound moiety into polymers and coatings could impart new functionalities, such as UV resistance, conductivity, or antimicrobial properties.

Table 2: Potential Interdisciplinary Applications of this compound

Field Potential Application Key Properties to Exploit
Material Science Organic Light-Emitting Diodes (OLEDs) Photoluminescence, charge transport
Analytical Chemistry Fluorescent Probes for pH Sensing rsc.org pH-dependent fluorescence
Industrial Chemistry Corrosion Inhibitors Adsorption onto metal surfaces
Polymer Chemistry Functional Polymer Additives UV-stability, antimicrobial activity

Q & A

Q. What are the recommended synthetic routes for 2-butylpyrazolo[1,5-a]pyridine, and how do reaction conditions influence yield and purity?

Methodological Answer: A high-yielding approach involves a tandem palladium-catalyzed/silver-mediated domino reaction using N-benzoyliminopyridinium ylides and terminal alkynes. Key steps include:

  • Step 1: Formation of the ylide intermediate via elimination.
  • Step 2: Direct alkynylation followed by cyclization to form the pyrazolo[1,5-a]pyridine core. Optimal conditions require Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2 equiv), and DMF at 80°C, achieving yields up to 85% . Critical Factors:
  • Catalyst Loading: Excess Pd can lead to byproducts.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Substrate Scope: Aryl alkenyl bromides/iodides and alkyl alkynes are compatible .

Table 1: Synthetic Optimization Parameters

ParameterOptimal ValueYield Range
Catalyst (Pd:Ag)5 mol% Pd:2 equiv Ag75–85%
Temperature80°C70–80%
SolventDMF80–85%

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • ¹H/¹³C NMR:
  • Pyridine protons (H-5/H-6): Typically appear as doublets (δ 7.8–8.2 ppm) with coupling constants J = 6–7 Hz .
  • Butyl chain protons: Distinctive triplet (δ 0.9 ppm, CH₃) and multiplet (δ 1.3–1.5 ppm, CH₂) patterns .
    • HRMS: Confirms molecular ion ([M+H]⁺) with <2 ppm error. For C₁₁H₁₅N₃, m/z calcd. 189.1266; observed 189.1263 .
    • X-ray Crystallography: Resolves regiochemistry of substitution, particularly for ambiguous cases .

Q. What safety protocols are essential when handling this compound and its intermediates?

Methodological Answer:

  • PPE Requirements: Nitrile gloves, lab coat, and safety goggles must be worn.
  • Ventilation: Use fume hoods for reactions involving volatile intermediates (e.g., acyl chlorides) .
  • Waste Disposal: Halogenated byproducts (e.g., brominated derivatives) require segregation and incineration .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?

Methodological Answer: Hybrid DFT functionals (e.g., B3LYP) with exact-exchange corrections predict:

  • HOMO-LUMO Gaps: ~4.2 eV, indicating moderate reactivity suitable for electrophilic substitution .
  • Electrostatic Potential Maps: Highlight nucleophilic regions at N-1 and C-3 positions, guiding functionalization strategies . Validation: Compare computed vs. experimental NMR chemical shifts (RMSD <0.3 ppm confirms accuracy) .

Table 2: DFT-Derived Electronic Properties

PropertyB3LYP/6-31G(d) Value
HOMO Energy (eV)-6.3
LUMO Energy (eV)-2.1
Dipole Moment (Debye)3.8

Q. What strategies exist for regioselective functionalization at specific positions of the pyrazolo[1,5-a]pyridine core?

Methodological Answer:

  • C-7 Bromination: Use NBS (N-bromosuccinimide) in CCl₄ under radical conditions (AIBN initiator, 70°C) to achieve >90% regioselectivity .
  • C-3 Amination: Pd-catalyzed Buchwald-Hartwig coupling with aryl amines (e.g., XPhos ligand, KOtBu base) . Mechanistic Insight:
  • Directing Groups: A carbonyl at C-2 directs electrophiles to C-7 via conjugation .
  • Steric Effects: Bulky substituents at C-2 hinder functionalization at adjacent positions .

Q. How do structural modifications of this compound impact its biological activity, and what in vitro assays validate these effects?

Methodological Answer:

  • JAK/STAT Inhibition: Introducing electron-withdrawing groups (e.g., -NO₂ at C-7) enhances binding to JAK2 (IC₅₀ = 0.8 μM vs. 5.2 μM for parent compound) .
  • Antimicrobial Screening:
  • MIC Assay: Derivatives with -CF₃ at C-6 show activity against S. aureus (MIC = 8 µg/mL) .
    Key Modifications:

    • Alkyl Chain Length: Shorter chains (e.g., ethyl vs. butyl) reduce logP, improving solubility but decreasing membrane permeability .

    Table 3: Biological Activity of Derivatives

    DerivativeTargetIC₅₀/MIC
    7-NO₂-2-butylJAK20.8 μM
    6-CF₃-2-butylS. aureus8 µg/mL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.